molecular formula C28H14BrN3O7 B5241490 2-[3-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-[3-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5241490
M. Wt: 584.3 g/mol
InChI Key: JYVNPZMMAWQNDU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzoxazinone core fused with an isoindole-1,3-dione scaffold. The benzoxazinone moiety (4H-3,1-benzoxazin-4-one) is substituted at the 6-position with a bromine atom, while the isoindole-dione unit is functionalized with a 3-nitrophenoxy group at the 5-position and a phenyl-linked benzoxazinone at the 2-position.

Properties

IUPAC Name

2-[3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14BrN3O7/c29-16-7-10-24-23(12-16)28(35)39-25(30-24)15-3-1-4-17(11-15)31-26(33)21-9-8-20(14-22(21)27(31)34)38-19-6-2-5-18(13-19)32(36)37/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVNPZMMAWQNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])C5=NC6=C(C=C(C=C6)Br)C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffolds. Below is a comparative analysis:

Structural Analogues with Benzoxazinone Moieties

  • Compound 41 (from ): 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one Key Differences: Replaces the isoindole-dione system with a triazinoindole-pyrazole hybrid. The bromine substituent is on a phenyl group rather than the benzoxazinone ring.
  • Methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylate (): Key Differences: Features a naphthyridine-oxo system instead of benzoxazinone. Lacks the isoindole-dione scaffold. Activity: Likely targets bacterial enzymes due to naphthyridine’s known antibiotic properties .

Isoindole-1,3-dione Derivatives

  • 2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione (): Key Differences: Substituted with amino, chloro, and hydroxy groups instead of bromobenzoxazinone and nitrophenoxy. Activity: Amino and hydroxy groups enhance solubility, making it a candidate for CNS-targeting drugs .
  • N-[(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide (): Key Differences: Incorporates a sulfonamide-triazole system rather than nitrophenoxy. Activity: Sulfonamide groups are associated with anti-inflammatory or antiviral effects .

Functional Group Comparisons

Feature Target Compound Closest Analog () Impact on Properties
Electron-Withdrawing Groups 6-Bromo (benzoxazinone), 3-nitro (phenoxy) 3-Nitro (phenoxy) in other isoindoles Enhances electrophilicity; may improve binding to kinases or DNA
Aromatic Systems Benzoxazinone + isoindole-dione Benzoxazinone-only () Extended conjugation in the target compound could increase stability and π-π stacking interactions.
Solubility Modifiers Nitrophenoxy Amino/hydroxy groups () Nitrophenoxy reduces solubility compared to polar substituents.

Research Findings and Hypotheses

  • Synthetic Challenges: The bromine atom on the benzoxazinone ring (6-position) may hinder nucleophilic substitution reactions compared to non-halogenated analogs, as seen in ’s Compound 41 synthesis .
  • This is absent in analogs like 2-(3-amino-5-chloro-4-hydroxybenzyl)-isoindole-dione .
  • Thermodynamic Stability: The fused benzoxazinone-isoindole system likely exhibits higher melting points and lower solubility in polar solvents compared to simpler derivatives (e.g., ethyl (2-hydroxy-2-adamantyl)acetate in ) .

Limitations and Gaps in Current Knowledge

  • No direct bioactivity data for the target compound exists in the provided evidence. Comparisons rely on structural extrapolation.

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